Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide

Description

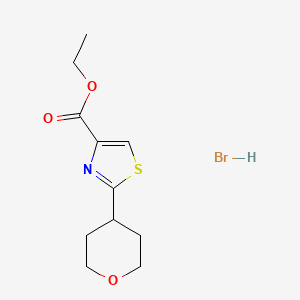

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound featuring a thiazole core substituted with a tetrahydropyran (oxan-4-yl) group at position 2 and an ester moiety at position 4, with a hydrobromide counterion. This structure combines the electronic effects of the thiazole ring with the steric and solubility-modifying properties of the oxan-4-yl group.

Properties

Molecular Formula |

C11H16BrNO3S |

|---|---|

Molecular Weight |

322.22 g/mol |

IUPAC Name |

ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate;hydrobromide |

InChI |

InChI=1S/C11H15NO3S.BrH/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8;/h7-8H,2-6H2,1H3;1H |

InChI Key |

UWNXYJFNLHJWMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCOCC2.Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This intermediate is commonly prepared by the condensation of thiourea with ethyl bromopyruvate or related α-bromo carbonyl compounds in ethanol under reflux conditions (~70 °C for 1 hour). This step yields the ethyl 2-amino-1,3-thiazole-4-carboxylate as a white crystalline solid with high yield (above 90%) and purity.Introduction of the Oxan-4-yl Group

The oxan-4-yl substituent (tetrahydropyran-4-yl) is introduced via nucleophilic substitution or coupling reactions, often involving the reaction of the amino-thiazole intermediate with an oxan-4-yl containing electrophile under controlled conditions. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used, with bases like triethylamine to catalyze the reaction and maintain optimal pH.Formation of the Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate

After substitution, the compound is purified by extraction and chromatography techniques to isolate the esterified thiazole derivative.Hydrobromide Salt Formation

The free base is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent, usually under cooling to prevent decomposition. This salt form improves compound stability and handling.

Representative Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Thiazole ring formation | Thiourea + Ethyl bromopyruvate | Ethanol | 70 °C | 1 h | >90 | Reflux; white solid product |

| 2. Oxan-4-yl substitution | Amino-thiazole + Oxan-4-yl electrophile + Triethylamine | DMF or THF | Room temp to 50 °C | 3-6 h | 70-85 | Base catalyzed; inert atmosphere recommended |

| 3. Purification | Extraction, chromatography | DCM, EtOAc | Ambient | - | - | Silica gel chromatography |

| 4. Hydrobromide salt formation | Hydrobromic acid addition | Ethanol or ether | 0-5 °C | 30 min | Quantitative | Controlled acid addition |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress and purity.

- Column chromatography on silica gel with ethyl acetate/hexane gradients is employed for purification.

- Crystallization from suitable solvents yields the hydrobromide salt as a stable solid.

Summary Table of Key Compound Data

| Property | Data |

|---|---|

| Molecular Formula | C11H16BrNO3S |

| Molecular Weight | 322.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not widely assigned; PubChem CID 155973655 |

| Physical Form | Solid hydrobromide salt |

| Solubility | Enhanced in polar solvents due to hydrobromide salt |

| Key Synthetic Intermediate | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the ester group.

Substitution: Nucleophilic substitution reactions can occur at the oxane moiety or the thiazole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the ester group could produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxane moiety may enhance the compound’s solubility and bioavailability, while the ethyl ester group can be hydrolyzed to release the active thiazole derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate (CAS 5398-36-7)

- Structure: Replaces the oxan-4-yl group with an amino (-NH2) substituent at position 2.

- Synthesis: Prepared via condensation of ethyl 2-aminothiazole-4-carboxylate with aldehydes/ketones in ethanol under acidic conditions .

- Applications : Used as a precursor for kinase inhibitors (e.g., anaplastic lymphoma kinase inhibitors) and stearoyl-CoA desaturase inhibitors .

2.1.2 Ethyl 2-(4-Methoxyphenyl)Oxazole-4-Carboxylate

- Structure : Oxazole ring instead of thiazole; 4-methoxyphenyl substituent at position 2.

- Synthesis : Cyclization of 4-methoxybenzamide with ethyl bromopyruvate in toluene/dioxane .

- Applications : Primarily used in materials science and as a synthetic intermediate.

- Key Difference : Oxazole’s oxygen atom vs. thiazole’s sulfur alters electronic properties (e.g., dipole moment, π-π stacking) and bioavailability .

2.1.3 Ethyl 4-(4-Bromophenyl)-2-(4-Chlorophenyl)Thiazole-5-Carboxylate

- Structure : Halogenated aryl groups at positions 2 and 4 of the thiazole ring.

- Applications: Potential use in halogen-bonding-mediated drug design or agrochemicals.

- Key Difference : Halogen substituents enhance lipophilicity and metabolic stability compared to oxan-4-yl, which may improve blood-brain barrier penetration .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polarity) | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide | Not reported | High (due to HBr salt) | ~325 (estimated) |

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Not reported | Moderate | 186.21 |

| Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 100–102 | Low (nonpolar solvents) | 261.27 |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | 126–128 | Low | 340.16 |

- Hydrobromide Salts : The hydrobromide form of the target compound increases aqueous solubility compared to neutral esters (e.g., oxazole derivatives in ) .

Biological Activity

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, synthesis, and biological activities, particularly focusing on its antimicrobial and anticancer effects. The information is synthesized from diverse sources to provide a comprehensive overview.

- Chemical Name : this compound

- CAS Number : 2648956-01-6

- Molecular Formula : C11H16BrNO3S

- Molecular Weight : 322.22 g/mol

- Appearance : Typically a white solid

- Solubility : Soluble in various organic solvents .

Synthesis

The synthesis of this compound involves multi-step chemical reactions. While specific synthetic pathways for this compound are not extensively documented, related thiazole derivatives often undergo sulfonation and coupling reactions to yield various functionalized products. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. In studies evaluating similar thiazole compounds:

- Compounds were tested against various bacterial strains, including Bacillus subtilis and Aspergillus niger.

- Results indicated that certain derivatives demonstrated promising activity with minimum inhibitory concentrations (MIC) suggesting their potential as effective antimicrobial agents .

| Compound | Target Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 4e | Bacillus subtilis | 25 | High |

| 4f | Aspergillus niger | 50 | Moderate |

| 4k | Bacillus subtilis | 30 | High |

| 4l | Aspergillus niger | 40 | High |

Anticancer Activity

Emerging research suggests that thiazole derivatives possess anticancer properties. For instance:

- Ethyl derivatives have been associated with inducing apoptosis in cancer cell lines such as HL-60 (human promyelocytic leukemia) cells.

- Mechanistic studies revealed that these compounds can activate caspase pathways, leading to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential, which are critical for triggering apoptosis .

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds with nitro and amino substituents showed enhanced activity against both bacterial and fungal strains.

- Anticancer Study : A specific derivative was found to significantly reduce cell viability in HL-60 cells at concentrations as low as 23.5 µM, indicating its potential as a therapeutic agent in leukemia treatment .

Q & A

Basic: What are the typical synthetic routes for Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide, and how are reaction conditions optimized?

Answer:

The synthesis of thiazole derivatives like this compound often involves cyclocondensation reactions. A common approach is reacting thiourea derivatives with α-bromo carbonyl compounds under basic conditions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via ethyl bromoacetate and thiourea in basic media . For the oxan-4-yl substituent, introducing tetrahydropyran (oxane) via nucleophilic substitution or coupling reactions may be required. Optimization involves adjusting solvent systems (e.g., toluene/dioxane mixtures for reflux), stoichiometry of reagents (e.g., excess bromopyruvate for higher yields), and purification via silica gel chromatography with gradients like petroleum ether:ethyl acetate (97:3) .

Advanced: How can structural contradictions in crystallographic data be resolved during characterization?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning, disorder, or poor diffraction quality. Use the SHELX suite (e.g., SHELXL for refinement) to validate hydrogen bonding networks and thermal displacement parameters. For ambiguous electron density, employ Hirshfeld surface analysis to assess intermolecular interactions and compare with similar structures in the Cambridge Structural Database. If disorder persists, apply constraints (e.g., ISOR or DELU commands in SHELX) to refine atomic positions .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, C-S-C vibrations at ~650 cm⁻¹ for thiazole) .

- NMR :

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks and hydrobromide counterion (e.g., [M+H]⁺ and isotope pattern for bromine) .

Advanced: How does the hydrobromide salt form influence solubility and stability compared to the free base?

Answer:

The hydrobromide salt enhances aqueous solubility via ionic interactions but may reduce stability under humid conditions. Perform dynamic vapor sorption (DVS) to assess hygroscopicity. Compare pH-solubility profiles (e.g., phosphate buffer at pH 1.2–6.8) to the free base. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring can identify degradation pathways (e.g., ester hydrolysis or thiazole ring oxidation) .

Basic: What computational methods aid in predicting the biological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA topoisomerases or kinases. Validate with experimental IC₅₀ values from enzyme inhibition assays.

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with cytotoxicity data from similar thiazole derivatives .

Advanced: How can synthetic byproducts or regioisomers be identified and minimized?

Answer:

Byproducts (e.g., brominated side products or oxazole analogs) are detectable via LC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid). For regioisomer discrimination, use NOESY NMR to confirm substitution patterns (e.g., oxan-4-yl at C2 vs. C5). Optimize selectivity by tuning reaction temperature (e.g., lower temps for kinetic control) or using directing groups .

Basic: What are the key challenges in crystallizing this compound, and how are they addressed?

Answer:

Hydroscopicity and polymorphism are common issues. Use anti-solvent vapor diffusion (e.g., hexane added to a saturated ethyl acetate solution) to grow single crystals. For stubborn oils, employ seeding with microcrystals of analogous structures. Validate crystal quality with PXRD to ensure phase purity .

Advanced: How can contradictory biological activity data across studies be reconciled?

Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability or serum concentration). Standardize protocols using NIH/3T3 fibroblasts for cytotoxicity and HEK293 for target validation. Perform meta-analysis of dose-response curves and apply Hill slope normalization to compare potency. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.